molecular formula C20H25ClN4O3S B1223648 N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide

N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide

Cat. No. B1223648
M. Wt: 437 g/mol
InChI Key: YLXJOFDLKOXOKC-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide is a member of benzamides.

Scientific Research Applications

Alzheimer's Disease Research

A study explored the synthesis of a series of benzamides, including structures similar to N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide, as potential therapeutic agents for Alzheimer’s disease. These compounds showed promising activity against butyrylcholinesterase, an enzyme target for Alzheimer’s treatment (Hussain et al., 2016).

Antidepressant Development

Another study focused on the metabolic pathways of a novel antidepressant, where derivatives of benzamide, closely related to the specified compound, were investigated for their antidepressant properties. The study provided insights into the oxidative metabolism of these compounds (Hvenegaard et al., 2012).

Antipsychotic Agent Evaluation

A research paper discussed the synthesis and evaluation of substituted benzamides as potential atypical antipsychotic agents. These compounds were assessed for their ability to bind to dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).

Neuroleptic Activity

The neuroleptic-like activity of 3-phenyl-2-piperazinyl-5H-1-benzazepines, related to the compound , was investigated. This study highlighted the potential of these compounds as novel neuroleptics, suggesting their use in treating conditions like schizophrenia (Hino et al., 1988).

Anti-inflammatory Activity

Research into benzamide derivatives also included evaluating their anti-inflammatory activity. This study synthesized and tested various compounds for their effectiveness against inflammatory conditions, demonstrating the therapeutic potential of these compounds (Kalsi et al., 1990).

Antibacterial Activity

A study synthesized and evaluated metal complexes of new benzamides for their antibacterial activity. These complexes showed significant activity against various bacterial strains, suggesting a role for benzamide derivatives in antibacterial therapy (Khatiwora et al., 2013).

properties

Product Name

N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide

Molecular Formula

C20H25ClN4O3S

Molecular Weight

437 g/mol

IUPAC Name

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C20H25ClN4O3S/c1-23(2)29(27,28)17-6-4-5-15(13-17)20(26)22-18-14-16(21)7-8-19(18)25-11-9-24(3)10-12-25/h4-8,13-14H,9-12H2,1-3H3,(H,22,26)

InChI Key

YLXJOFDLKOXOKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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